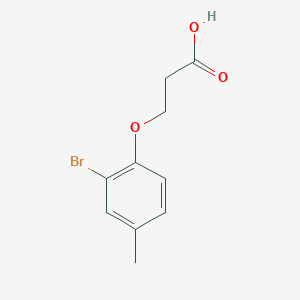![molecular formula C11H14N2O3S B2643601 N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide CAS No. 2361639-11-2](/img/structure/B2643601.png)
N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide, commonly known as MSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSMP is a sulfonamide-based compound that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of MSMP is not fully understood. However, it is believed to interact with various cellular pathways involved in cell growth, survival, and inflammation. MSMP has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been reported to activate the JNK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
MSMP has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. MSMP has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to induce inflammation. In addition, MSMP has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
MSMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity in vitro and in vivo. However, MSMP has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, there is limited information available on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for research on MSMP. One area of research is to further elucidate its mechanism of action and cellular pathways involved in its anti-inflammatory and anti-cancer effects. Another area of research is to investigate its pharmacokinetics and pharmacodynamics in vivo. In addition, there is a need for more preclinical and clinical studies to evaluate its safety and efficacy in various diseases. Finally, there is a need for the development of novel MSMP analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of MSMP involves the reaction of 2-chloroacrylonitrile with 2-aminobenzyl alcohol in the presence of methanesulfonic acid. The resulting product is then purified by recrystallization to obtain MSMP in high purity. This method has been optimized for large-scale production of MSMP and has been used in various research studies.
Applications De Recherche Scientifique
MSMP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. MSMP has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N-[2-(methanesulfonamidomethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-11(14)13-10-7-5-4-6-9(10)8-12-17(2,15)16/h3-7,12H,1,8H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFDRQVOSGCPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CC=C1NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2643519.png)
![1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2643520.png)
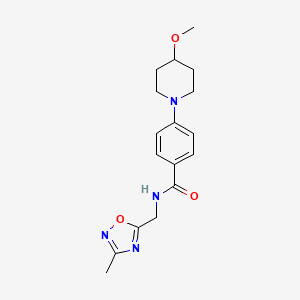
![N'-(3-Methylsulfanylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2643526.png)
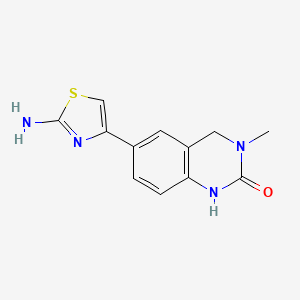
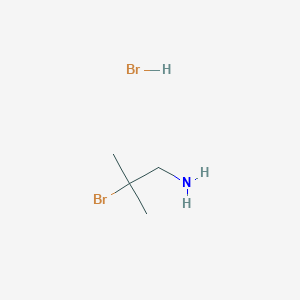
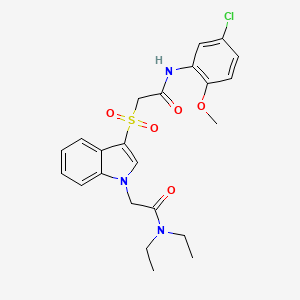
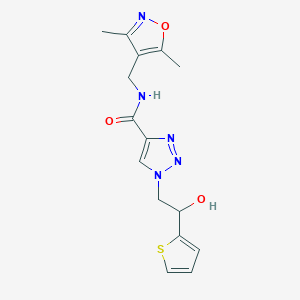
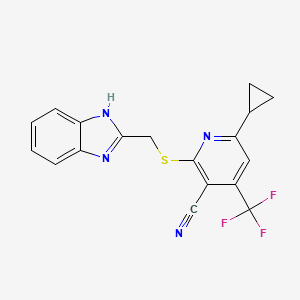
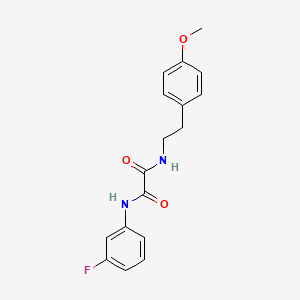
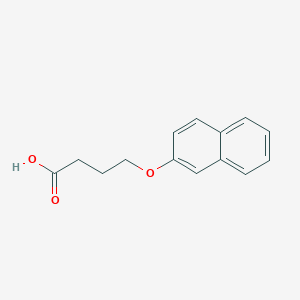
![4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2643536.png)
![1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B2643537.png)
